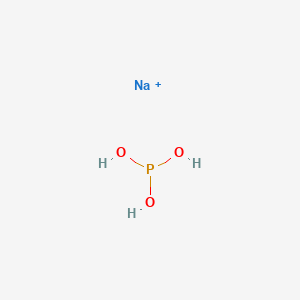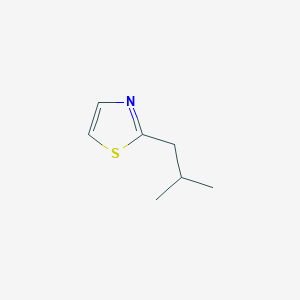
6-Methoxy-2-methylquinoline
Vue d'ensemble
Description
6-Methoxy-2-methylquinoline, also known as 6-Methoxyquinaldine, is an organic compound with the molecular formula C11H11NO . It is one of the methyl derivatives of the heterocyclic compound quinoline .
Synthesis Analysis
6-Methoxy-2-methylquinoline can be synthesized from aniline and paraldehyde via Skraup synthesis or from aniline and crotonaldehyde via Doebner-von Miller variation of the Skraup reaction . Other synthesis protocols reported in the literature include transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular weight of 6-Methoxy-2-methylquinoline is 173.2111 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
6-Methoxy-2-methylquinoline is involved in various chemical reactions. For instance, its hydrogenation gives 2-methyltetrahydroquinoline . This reduction can be conducted enantioselectively .Physical And Chemical Properties Analysis
6-Methoxy-2-methylquinoline is a solid at 20°C . It should be stored under inert gas and away from air .Applications De Recherche Scientifique
Heterocyclic Building Blocks
6-Methoxyquinaldine is used as a heterocyclic building block in the field of synthetic organic chemistry . It is a starting reagent for the synthesis of various complex molecules, contributing to the diversity and complexity of chemical structures.
Synthesis of 2-(-dialkylaminoethyl)-1,2,3,4-tetrahydroquinolines
This compound is used as a starting reagent for the synthesis of 2-(-dialkylaminoethyl)-1,2,3,4-tetrahydroquinolines and their derivatives . These derivatives have potential applications in medicinal chemistry and drug discovery.
Preparation of RNA-specific Fluorescent Probes
6-Methoxyquinaldine has been used in the preparation and characterization of three RNA-specific fluorescent probes (E36, E144, and F22) and their applications in live cell imaging . This allows for the visualization and study of RNA dynamics in living cells.
Core Template in Drug Design
Quinoline, which is a part of the 6-Methoxyquinaldine structure, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . It is a vital scaffold for leads in drug discovery and plays a significant role in the development of new therapeutic agents.
Anticancer Drug Development
Quinoline derivatives, including 6-Methoxyquinaldine, have been reported to be vital agents in the development of anticancer drugs . They induce apoptosis, eliminate cells that threaten the survival of animals, disrupt cell migration, and act as angiogenesis inhibitors.
Industrial Applications
In addition to its scientific research applications, 6-Methoxyquinaldine also has versatile applications in the fields of industrial and synthetic organic chemistry . It is an essential heterocyclic compound used in various industrial processes.
Safety and Hazards
6-Methoxy-2-methylquinoline may cause skin irritation and serious eye irritation . It may also cause respiratory irritation if inhaled . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Mécanisme D'action
Target of Action
6-Methoxyquinaldine, also known as 6-Methoxy-2-methylquinoline, has been found to interact with several targets. It has been used as a precursor in the synthesis of compounds that inhibit bacterial DNA gyrase and topoisomerase . These enzymes are essential for DNA replication, and their inhibition can lead to the cessation of bacterial growth.
Mode of Action
The mode of action of 6-Methoxyquinaldine is primarily through its interaction with its targets, leading to changes in their function. For instance, when used as a precursor in the synthesis of 3-Fluoro-6-methoxyquinoline derivatives, it inhibits bacterial DNA gyrase and topoisomerase . This inhibition prevents the supercoiling of bacterial DNA, a crucial step in DNA replication, thereby inhibiting bacterial growth .
Biochemical Pathways
6-Methoxyquinaldine affects several biochemical pathways. It has been used in the synthesis of compounds that inhibit tubulin polymerization . Tubulin polymerization is a critical process in cell division, and its inhibition can lead to cell cycle arrest and apoptosis .
Result of Action
The result of 6-Methoxyquinaldine’s action can vary depending on the specific derivative synthesized using it as a precursor. For instance, 3-Fluoro-6-methoxyquinoline derivatives can inhibit bacterial growth by targeting DNA gyrase and topoisomerase . Similarly, 5-Amino-2-aroylquinolines, another derivative, can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis .
Propriétés
IUPAC Name |
6-methoxy-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-3-4-9-7-10(13-2)5-6-11(9)12-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGJQQFMJKMXJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70148246 | |
| Record name | 6-Methoxy-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-methylquinoline | |
CAS RN |
1078-28-0 | |
| Record name | 6-Methoxy-2-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1078-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxyquinaldine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001078280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methoxyquinaldine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15557 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methoxy-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-2-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.801 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHOXYQUINALDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC360F525A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Azaspiro[4.4]nonane](/img/structure/B93273.png)

![Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]-](/img/structure/B93277.png)




![2-[2-(3-Aminopropoxy)ethoxy]ethanol](/img/structure/B93289.png)

